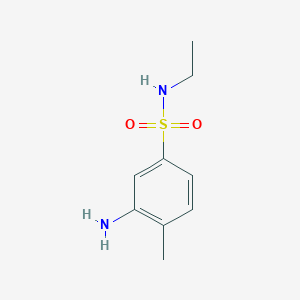

3-amino-N-ethyl-4-methylbenzenesulfonamide

Description

Contextualization within Benzenesulfonamide (B165840) Chemistry and Related Structural Motifs

Benzenesulfonamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a sulfonamide functional group (-SO₂NH₂). nih.gov This structural motif is a cornerstone in medicinal chemistry and organic synthesis. The properties of a benzenesulfonamide derivative are heavily influenced by the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen.

In 3-amino-N-ethyl-4-methylbenzenesulfonamide, the benzene ring is trisubstituted:

An amino group (-NH₂) at the 3-position, which acts as a powerful electron-donating group and a key site for further chemical modification.

A methyl group (-CH₃) at the 4-position, which provides a moderate electron-donating effect and influences the molecule's lipophilicity.

An N-ethylsulfonamide group (-SO₂NHCH₂CH₃) at the 1-position, where the ethyl group on the nitrogen atom increases lipophilicity compared to an unsubstituted sulfonamide.

The interplay of these functional groups defines the compound's reactivity, solubility, and potential for intermolecular interactions. The sulfonamide group itself is a critical pharmacophore found in a wide array of therapeutic agents. rsc.org

Academic Significance of Aminobenzenesulfonamide Derivatives in Synthetic Methodology Development

Aminobenzenesulfonamide derivatives are highly significant in the field of synthetic chemistry. They serve as versatile intermediates, or synthons, for constructing more elaborate molecules. The presence of two distinct nitrogen-containing functional groups—the aromatic amino group and the sulfonamide nitrogen—allows for selective chemical transformations.

The aromatic amino group is a nucleophile and can readily undergo reactions such as diazotization, acylation, and alkylation, providing pathways to a vast range of other derivatives. nih.govmdpi.com The sulfonamide nitrogen, while less nucleophilic, can also be functionalized, often through N-alkylation, a strategy used to fine-tune the steric and electronic properties of a molecule. nih.gov Research into the synthesis of aminobenzenesulfonamide derivatives contributes to the broader toolkit of organic chemists, enabling the development of novel reaction pathways and the construction of complex molecular architectures. researchgate.net

Historical Overview of Research Trends in Substituted Benzenesulfonamide Synthesis

The history of sulfonamide chemistry dates back to the early 20th century, with the discovery of the antibacterial properties of prontosil, a prodrug that metabolizes to sulfanilamide (B372717). researchgate.netopenaccesspub.org This discovery marked the beginning of the sulfa drug era and spurred intense research into the synthesis of benzenesulfonamide derivatives. researchgate.net

Early synthetic methods were foundational, typically involving the chlorosulfonation of an aromatic precursor followed by amination with ammonia (B1221849) or a primary/secondary amine. nih.gov Over the decades, research has focused on developing more sophisticated and efficient synthetic strategies to achieve greater control over substitution patterns and to introduce a wider variety of functional groups.

Modern trends in substituted benzenesulfonamide synthesis include:

Catalytic N-Alkylation: The use of transition metal catalysts, such as those based on copper or manganese, to facilitate the N-alkylation of sulfonamides using alcohols as alkylating agents. ionike.comacs.org This "borrowing hydrogen" methodology is considered a green chemistry approach as it produces water as the only byproduct.

Cross-Coupling Reactions: Palladium-catalyzed reactions and other modern coupling methods have enabled the efficient synthesis of highly functionalized benzenesulfonamides that were previously difficult to access. nih.gov

Solid-Phase Synthesis: Techniques using polymer-supported reagents have been developed to simplify the synthesis and purification of N-alkylated sulfonamides, overcoming issues like by-product formation and the need for difficult-to-remove solvents. tandfonline.com

These advancements have continuously expanded the chemical space accessible to researchers, allowing for the creation of novel sulfonamide derivatives with tailored properties.

Scope and Objectives for Advanced Research on the Chemical Compound

While this compound itself is not extensively studied, its structure suggests several avenues for advanced research. Future work could focus on several key objectives:

Development of Regioselective Synthesis: A primary objective would be to establish a high-yield, scalable synthetic route that precisely controls the placement of the amino, methyl, and N-ethylsulfonamide groups on the benzene ring. This would involve investigating modern synthetic methods to overcome challenges associated with isomeric purity.

Exploration of Chemical Reactivity: A thorough investigation of the compound's reactivity would be valuable. This includes:

Utilizing the 3-amino group as a handle for further derivatization to create libraries of related compounds. nih.gov

Studying the stability and reactivity of the N-ethylsulfonamide bond under various reaction conditions.

Structural and Property Characterization: Detailed analysis using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling would provide fundamental insights into the molecule's three-dimensional structure, electronic properties, and potential for intermolecular interactions.

Application-Oriented Synthesis: Based on the known biological activities of related sulfonamides, research could be directed toward synthesizing derivatives of this compound as potential inhibitors of specific enzymes, such as carbonic anhydrases, or as scaffolds for new therapeutic agents. rsc.orgtandfonline.com The specific substitution pattern may offer unique binding properties or improved pharmacokinetic profiles compared to other isomers.

Table of Compounds Mentioned

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-ethyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-3-11-14(12,13)8-5-4-7(2)9(10)6-8/h4-6,11H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKFUJKUMPPMIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies and Process Optimization for 3 Amino N Ethyl 4 Methylbenzenesulfonamide

Retrosynthetic Analysis and Chemical Disconnection Pathways

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-amino-N-ethyl-4-methylbenzenesulfonamide, the analysis identifies three primary disconnection points corresponding to the key bond-forming reactions in its synthesis.

The primary disconnections are:

The sulfur-nitrogen bond of the sulfonamide, leading back to a sulfonyl chloride derivative and ethylamine (B1201723).

The carbon-nitrogen bond of the aromatic amine, which suggests a functional group interconversion from a nitro group precursor.

The carbon-sulfur bond , pointing to an electrophilic aromatic substitution reaction to introduce the sulfonyl group onto the aromatic ring.

This analysis suggests a logical forward synthesis starting from a substituted toluene (B28343) derivative.

Strategic Functional Group Interconversions for Precursor Synthesis

A key strategic step in the synthesis of the target molecule is the transformation of functional groups to facilitate subsequent reactions and ensure correct regiochemistry. The most critical functional group interconversion (FGI) is the reduction of an aromatic nitro group to an amine.

The synthesis begins with the nitration of toluene. The methyl group is an ortho, para-directing activator, leading to a mixture of 2-nitrotoluene and 4-nitrotoluene. For the synthesis of this compound, the 2-nitrotoluene isomer is the required starting material. This precursor is then carried forward to introduce the sulfonyl group. The nitro group serves as a precursor to the final amine functionality, which is introduced in the final step of the synthesis. This strategy of delaying the nitro reduction prevents the free amine group from interfering with the earlier chlorosulfonation and sulfonamide formation steps.

Identification of Key Synthetic Intermediates

Based on the retrosynthetic pathway, several key intermediates can be identified. The selection of a viable synthetic route depends on the stability and accessibility of these compounds.

Plausible Synthetic Pathway and Intermediates:

| Step | Starting Material | Reagents | Key Intermediate |

| 1 | Toluene | HNO₃, H₂SO₄ | 2-Nitrotoluene |

| 2 | 2-Nitrotoluene | ClSO₃H | 4-Methyl-3-nitrobenzenesulfonyl chloride |

| 3 | 4-Methyl-3-nitrobenzenesulfonyl chloride | CH₃CH₂NH₂ (Ethylamine) | N-ethyl-4-methyl-3-nitrobenzenesulfonamide |

| 4 | N-ethyl-4-methyl-3-nitrobenzenesulfonamide | Reducing Agent (e.g., Fe/HCl) | This compound |

Established Chemical Transformation Routes for Aminobenzenesulfonamide Scaffolds

The synthesis of the target molecule relies on a series of well-established and robust chemical transformations commonly employed in the preparation of aromatic sulfonamides.

Electrophilic Aromatic Substitution for Sulfonylation

The introduction of the sulfonyl group onto the aromatic ring is achieved through electrophilic aromatic substitution. For this synthesis, chlorosulfonation using chlorosulfonic acid (ClSO₃H) is the preferred method as it directly yields the sulfonyl chloride, which is the necessary intermediate for sulfonamide formation.

In the case of the 2-nitrotoluene intermediate, the directing effects of the substituents must be considered. The methyl group is an activating, ortho, para-director, while the nitro group is a deactivating, meta-director. The incoming chlorosulfonyl group is directed primarily by the more activating methyl group to the para position (position 5 relative to the methyl group), which is also meta to the nitro group. This regioselectivity leads to the desired intermediate, 4-methyl-3-nitrobenzenesulfonyl chloride . Sulfonation reactions are a cornerstone of aromatic chemistry. masterorganicchemistry.comminia.edu.eg The reaction of aromatic rings with sulfur trioxide (SO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄) is a common method. masterorganicchemistry.com

Nitro Group Reduction to Amine Functionality

The conversion of the nitro group in N-ethyl-4-methyl-3-nitrobenzenesulfonamide to the final amine functionality is a critical step. A variety of methods are available for the reduction of aromatic nitro compounds to anilines. wikipedia.orgmasterorganicchemistry.com The choice of reagent is often dictated by factors such as cost, selectivity, and reaction conditions.

Commonly used methods include:

Catalytic Hydrogenation : This method employs hydrogen gas (H₂) with a metal catalyst. Palladium on carbon (Pd/C) and Raney nickel are highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal/Acid Reduction : A classic and industrially scalable method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com This method is often preferred for its cost-effectiveness and tolerance of other functional groups.

Other Reagents : Tin(II) chloride (SnCl₂) offers a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (Na₂S) can also be used and may offer selectivity in molecules with multiple nitro groups. wikipedia.org

The following table summarizes common conditions for this transformation.

| Reagent System | Advantages | Disadvantages |

| H₂ / Pd/C | High efficiency, clean reaction | Can reduce other functional groups (e.g., alkenes, alkynes); requires specialized equipment for handling H₂ gas |

| Fe / HCl or Acetic Acid | Cost-effective, mild conditions | Produces significant amounts of iron sludge waste |

| SnCl₂ | Mild, good for sensitive substrates | Stoichiometric amounts of tin salts are required, which can be problematic for waste disposal |

| Raney Nickel | Effective, can be used where dehalogenation is a concern commonorganicchemistry.com | Pyrophoric nature requires careful handling |

For the synthesis of this compound, reduction with iron in an acidic medium provides a robust and economical option.

Sulfonamide Formation via Sulfonyl Chloride Derivatives

The final key transformation is the formation of the sulfonamide linkage. This is typically achieved by reacting the sulfonyl chloride intermediate (4-methyl-3-nitrobenzenesulfonyl chloride) with a primary or secondary amine (ethylamine). researchgate.net The reaction is a nucleophilic substitution at the sulfur atom. youtube.com

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. youtube.comresearchgate.net The presence of the base drives the reaction to completion. This is a widely used and efficient method for creating the stable sulfonamide bond. researchgate.net

Alkylation Reactions for N-Ethyl Group Introduction

The introduction of the N-ethyl group onto the sulfonamide nitrogen is a critical step in the synthesis of this compound. This transformation is typically achieved through the N-alkylation of the precursor, 3-amino-4-methylbenzenesulfonamide (B110531). A variety of alkylating agents and catalytic systems have been explored to facilitate this reaction efficiently and selectively.

Traditionally, the N-alkylation of sulfonamides has been accomplished using alkyl halides in the presence of a base. However, these methods can suffer from drawbacks such as the formation of byproducts and the use of harsh reaction conditions. More contemporary approaches focus on the use of alcohols as green alkylating agents, often in conjunction with transition metal catalysts. These "borrowing hydrogen" or "hydrogen autotransfer" methodologies offer a more atom-economical and environmentally benign alternative, generating water as the primary byproduct.

Several catalytic systems have demonstrated high efficacy in the N-alkylation of sulfonamides with alcohols. These include well-defined and bench-stable Mn(I) PNP pincer precatalysts, which enable the efficient N-alkylation of a diverse range of aryl and alkyl sulfonamides with both benzylic and simple primary aliphatic alcohols. organic-chemistry.orgacs.org Iron-based catalysts, such as FeCl2/K2CO3, have also been successfully employed for the N-alkylation of sulfonamides with benzylic alcohols, proceeding with high selectivity. ionike.com Furthermore, iridium complexes, including water-soluble metal-ligand bifunctional iridium catalysts, have been developed for the N-alkylation of sulfonamides with various alcohols, often under mild conditions. rsc.orgnih.gov

Another approach involves the use of trichloroacetimidates as alkylating agents. This method can proceed under thermal conditions without the need for an exogenous acid, base, or transition metal catalyst. The reaction is particularly effective for less sterically hindered sulfonamides. nih.gov

The choice of the specific N-alkylation strategy depends on factors such as the desired scale of the reaction, cost considerations, and the functional group tolerance of the starting material. For the synthesis of this compound, the amino group on the aromatic ring must be considered, and a chemoselective alkylation of the sulfonamide nitrogen is paramount.

| Catalyst System | Alkylating Agent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Mn(I) PNP pincer | Alcohols | Base, heat | Good to excellent | organic-chemistry.orgacs.org |

| FeCl2/K2CO3 | Benzylic alcohols | Heat | High (>90%) | ionike.com |

| [Cp*IrCl2]2 | Alcohols | t-BuOK | Good to excellent | nih.gov |

| Water-soluble Iridium complex | Alcohols | Cs2CO3, microwave | 74-91% | rsc.org |

| Thermal (catalyst-free) | Trichloroacetimidates | Refluxing toluene | Varies | nih.gov |

Modern Synthetic Advancements and Catalytic Approaches

Recent advancements in synthetic organic chemistry have provided a host of new tools and strategies that can be applied to the synthesis of this compound. These modern approaches often rely on the use of sophisticated catalysts to achieve high levels of efficiency, selectivity, and functional group compatibility.

Transition metal-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be instrumental in the construction of the substituted aromatic core of this compound. For instance, palladium-catalyzed three-component reactions involving sulfonamides, paraformaldehyde, and arylboronic acids provide a direct route to arylmethylsulfonamide derivatives. organic-chemistry.org

Copper-catalyzed cross-coupling reactions are also widely used for the synthesis of sulfonamides. The Ullmann condensation, a classic copper-catalyzed reaction, can be employed to form the C-N bond between an aryl halide and a sulfonamide. Modern variations of this reaction often utilize ligands to improve catalyst performance and allow for milder reaction conditions. For example, the cross-coupling of substituted benzenesulfonamides with aryl halides can be carried out using CuI, L-proline, and K3PO4 in DMSO. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. In the context of sulfonamide synthesis, organocatalysts can be employed to activate substrates and facilitate key bond-forming reactions. For example, N-(phenylsulfonyl)benzenesulfonamide has been reported as an efficient organocatalyst for one-pot, solvent-free syntheses, such as the Biginelli reaction to produce dihydropyrimidines. tandfonline.comtandfonline.com While not directly applied to the synthesis of the target molecule, this demonstrates the potential of acidic sulfonamides to act as catalysts in related transformations. The development of organocatalytic methods for the direct amination or sulfonation of aromatic rings could provide novel and sustainable routes to benzenesulfonamide (B165840) derivatives.

The synthesis of a specifically substituted aromatic compound like this compound requires precise control over the placement of the functional groups on the benzene (B151609) ring. Chemo- and regioselective synthesis strategies are therefore of utmost importance.

For instance, in the synthesis of polysubstituted benzenesulfonamides, the order of introduction of the substituents can be crucial. The directing effects of the existing groups on the aromatic ring will influence the position of subsequent functionalization. For example, the methyl group is an ortho-, para-director, while the sulfonamide group is a meta-director. The amino group is a strong ortho-, para-director. Careful planning of the synthetic sequence is necessary to achieve the desired 3-amino-4-methyl substitution pattern.

Furthermore, chemoselectivity is critical when performing reactions on a molecule with multiple reactive sites. In the N-alkylation of 3-amino-4-methylbenzenesulfonamide, the reaction conditions must be chosen to favor alkylation of the sulfonamide nitrogen over the aromatic amino group. Protecting the amino group prior to alkylation is a common strategy to ensure this selectivity.

Green Chemistry Principles in Synthetic Route Design and Implementation

The principles of green chemistry are increasingly being integrated into the design and implementation of synthetic routes to minimize environmental impact. This includes the use of safer solvents, the development of catalytic rather than stoichiometric processes, and the maximization of atom economy.

The choice of solvent is a key consideration in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. mdpi.com The development of synthetic methods that utilize environmentally benign solvents or even eliminate the need for a solvent altogether is a major focus of current research.

For sulfonamide synthesis, several green alternatives to traditional volatile organic compounds (VOCs) have been explored. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. An efficient iodine-mediated synthesis of sulfonamides from sodium sulfinates and amines has been developed to proceed in water at room temperature. rsc.org

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also emerged as promising green reaction media. A sustainable and scalable protocol for the synthesis of sulfonamides from amines and sulfonyl chlorides has been developed using choline chloride-based DESs. researchgate.net These reactions can proceed in high yields under aerobic conditions at ambient temperature. researchgate.net Furthermore, a copper-catalyzed synthesis of sulfonamides from triarylbismuthines, Na2S2O5, and nitro compounds has been described in a DES, avoiding the use of VOCs throughout the entire process. ua.es

Solvent-free reactions offer the ultimate green approach by completely eliminating the need for a reaction medium. A practical and efficient N-alkylation of sulfonamides and amines using alcohols as green alkylating agents has been achieved under solvent-free conditions using manganese dioxide as a catalyst. organic-chemistry.org

| Green Solvent/Condition | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Water | Sulfonamide synthesis from sodium sulfinates | Environmentally friendly, mild conditions | rsc.org |

| Deep Eutectic Solvents (DESs) | Sulfonamide synthesis from sulfonyl chlorides | Reusable, biodegradable, mild conditions | researchgate.net |

| Deep Eutectic Solvents (DESs) | Copper-catalyzed sulfonamide synthesis | Avoids VOCs, easy product isolation | ua.es |

| Solvent-Free | N-alkylation of sulfonamides with alcohols | No solvent waste, high atom economy | organic-chemistry.org |

Atom Economy and E-Factor Analysis of Proposed Routes

The principles of green chemistry are paramount in modern synthetic design, emphasizing the minimization of waste and maximization of efficiency. Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the sustainability of a chemical process. chembam.comchembam.com For the synthesis of this compound, two plausible synthetic routes are analyzed to compare their theoretical efficiency.

Route A commences with the widely available p-toluenesulfonyl chloride. This route involves N-alkylation, followed by nitration and subsequent reduction of the nitro group.

Route B begins with 2-nitrotoluene, proceeding through chlorosulfonation, N-alkylation, and a final reduction step.

The atom economy for the key bond-forming steps in each route can be calculated to assess how efficiently atoms from the reactants are incorporated into the final product.

Table 1: Theoretical Atom Economy of Key Synthetic Steps

| Route | Reaction Step | Equation | Molecular Weight ( g/mol ) Reactants -> Product | Theoretical Atom Economy (%) |

| A | N-Alkylation | C₇H₇SO₂Cl + C₂H₅NH₂ -> C₉H₁₃NO₂S + HCl | 190.65 + 45.08 -> 199.27 | 84.5% |

| B | N-Alkylation | C₇H₆ClNO₄S + C₂H₅NH₂ -> C₉H₁₂N₂O₄S + HCl | 249.65 + 45.08 -> 244.26 | 82.8% |

Note: The atom economy calculation considers the desired sulfonamide product and the primary reactants. It does not account for auxiliary reagents like acids or bases.

While addition and rearrangement reactions can theoretically achieve 100% atom economy, substitution reactions, such as those used here, inherently generate byproducts, lowering their atom economy. youtube.com

The E-Factor provides a broader view of the environmental impact by quantifying the total waste produced per unit of product (E-Factor = Total Mass of Waste / Mass of Product). chembam.comchembam.com Unlike atom economy, the E-Factor accounts for all materials used, including solvents, catalysts, and reagents used in excess, as well as reaction yield. For fine chemicals and pharmaceuticals, E-Factors can be significantly high, often ranging from 5 to over 100. chembam.com

A qualitative E-Factor analysis for the proposed routes suggests:

Route A : This route involves three distinct steps (alkylation, nitration, reduction). The nitration step typically uses a mixture of concentrated nitric and sulfuric acids, which requires careful handling and generates significant acidic waste. The reduction step, if performed with metal/acid combinations (e.g., Sn/HCl or Fe/HCl), also produces substantial metal salt waste.

Route B : This route also has three main transformations. The initial chlorosulfonation of 2-nitrotoluene uses reagents like chlorosulfonic acid, creating HCl as a byproduct. However, by introducing the nitro group at the start, it potentially avoids the harsh nitration conditions on the sulfonamide molecule.

Catalyst Recovery and Reusability in Sustainable Synthesis

Catalysis is a cornerstone of sustainable synthesis, offering pathways with higher efficiency and lower energy requirements. For the synthesis of this compound, catalysts play a crucial role, particularly in the reduction of the nitro group. The ability to recover and reuse these catalysts is essential for minimizing waste and improving the economic viability of the process.

Catalytic Hydrogenation for Nitro Group Reduction: The reduction of an aromatic nitro group to an amine is a key transformation in the proposed synthetic routes. Catalytic hydrogenation is the preferred industrial method over stoichiometric reductants like iron or tin due to its high efficiency and cleaner profile. wikipedia.org Heterogeneous catalysts are particularly advantageous for their ease of separation from the reaction mixture.

Palladium on Carbon (Pd/C): This is a widely used, highly efficient catalyst for nitro group reductions. After the reaction, the solid catalyst can be easily recovered by simple filtration, washed, and reused for multiple cycles with minimal loss of activity.

Raney Nickel (Raney Ni): Another effective and less expensive catalyst for this transformation. wikipedia.org Being ferromagnetic, it can be recovered by filtration or with the aid of a magnetic separator.

Advanced Catalytic Systems: Modern synthetic methodologies are exploring novel catalysts for sulfonamide synthesis itself, moving away from traditional sulfonyl chloride chemistry. Recent advancements include the use of magnetically recoverable nanocatalysts, which combine high catalytic activity with exceptional ease of recovery. mdpi.com These systems are highly aligned with green chemistry principles, reducing both waste and operational costs. For instance, copper(II) bromide immobilized on modified Fe₃O₄ nanoparticles has been reported for the preparation of N-aryl sulfonamides, demonstrating the potential for such technologies. mdpi.com

Table 2: Catalyst Systems and Recovery Methods

| Catalyst Type | Synthetic Step | Recovery Method | Reusability Potential |

| Palladium on Carbon (Pd/C) | Nitro Group Reduction | Filtration | High; often reusable for 5-10 cycles |

| Raney Nickel | Nitro Group Reduction | Filtration / Magnetic | Good; activity may decrease over several cycles |

| Magnetically Supported Metals | S-N Bond Formation | External Magnet | Excellent; designed for high reusability with low leaching |

Process Optimization and Scale-Up Considerations in Laboratory Research

Transitioning a synthetic route from laboratory discovery to a larger scale requires meticulous optimization of reaction parameters to ensure safety, efficiency, and reproducibility. This involves a systematic screening of conditions and the development of robust strategies to maximize both yield and product purity.

Reaction Condition Screening (Temperature, Pressure, Concentration)

Each step in the synthesis of this compound must be individually optimized.

Nitration: The electrophilic aromatic nitration is highly sensitive to reaction conditions. The reaction is typically performed at low temperatures (0–10 °C) to control the exothermic nature of the reaction and to prevent over-nitration (dinitration) or side reactions. chemistrysteps.comdocbrown.info The concentration of the nitrating mixture (HNO₃/H₂SO₄) and the reaction time are critical variables that must be screened to find the optimal balance between reaction completion and byproduct formation. nih.gov

Table 3: Illustrative Screening of Nitration Conditions

| Entry | Temperature (°C) | Time (h) | Reactant Conc. (M) | Observed Outcome |

| 1 | 0 - 5 | 1 | 1.0 | Incomplete reaction, high starting material remaining |

| 2 | 25 | 2 | 1.0 | High conversion, significant dinitrated byproduct |

| 3 | 0 - 5 | 4 | 1.0 | High conversion to desired mononitro product (>95%) |

| 4 | 0 - 5 | 4 | 1.5 | Faster reaction, increased risk of thermal runaway |

N-Alkylation: The reaction between a sulfonyl chloride and ethylamine is generally fast. Temperature control is important to manage the exotherm and prevent potential side reactions. The stoichiometry is also a key parameter; using a slight excess of the less expensive reagent, typically ethylamine, can drive the reaction to completion. Ethylamine can also serve as the base to neutralize the HCl byproduct, or an alternative base like triethylamine or pyridine can be added, the choice of which would be subject to screening.

Catalytic Hydrogenation: In the nitro reduction step, hydrogen pressure and temperature are key variables. Higher pressures (e.g., 50-100 psi) can increase the reaction rate but require specialized equipment. Temperature is typically kept moderate (e.g., 25-50 °C) to maintain catalyst activity and selectivity. Catalyst loading (e.g., mol% of Pd/C) and substrate concentration are also optimized to ensure a cost-effective and efficient process.

Yield and Purity Maximization Strategies

Achieving high yield and purity is the ultimate goal of process optimization. This extends beyond simply finding the best reaction conditions and involves the entire workflow from reaction work-up to final product isolation. mdpi.comnih.gov

Yield Maximization:

Optimized Conditions: Employing the optimal temperature, pressure, concentration, and reaction times identified during screening is the primary driver of high yields.

Stoichiometry Control: As mentioned for N-alkylation, using an excess of one reactant can shift the equilibrium towards the product.

Work-up Procedures: Careful quenching of the reaction, followed by efficient extraction, can minimize product loss during isolation from the crude reaction mixture.

Purity Maximization: Purity is critical, especially for applications in materials science or as a pharmaceutical intermediate.

Byproduct Control: A thorough understanding of the reaction mechanism allows for the targeted suppression of side reactions through precise control of conditions. For instance, maintaining low temperatures during nitration minimizes dinitration.

Crystallization: This is the most common and effective method for purifying solid organic compounds like sulfonamides. The choice of crystallization solvent is critical. An ideal solvent will dissolve the compound when hot but have low solubility when cold, while impurities remain soluble at all temperatures or are insoluble. A screening of various solvents and solvent mixtures is necessary to achieve both high purity and high recovery (yield).

Chromatography: While effective, column chromatography is often less desirable for large-scale production due to high solvent consumption and cost. It is typically used for lab-scale purification or for removing very persistent impurities. For some processes, developing optimized semi-preparative LC methods can be an alternative to crystallization. nih.gov

Table 4: Example of Recrystallization Solvent Screening for Purity Enhancement

| Solvent System | Recovery (%) | Purity (by HPLC, %) | Observations |

| Ethanol/Water | 85 | 99.5 | Good crystal formation, effective impurity removal |

| Isopropanol | 92 | 98.8 | Faster crystallization, slightly lower purity |

| Toluene | 75 | 99.2 | Slow crystallization, significant product loss |

| Ethyl Acetate | 90 | 97.5 | Oiling out observed, poor crystal quality |

Through these systematic optimization and purification strategies, a robust and scalable process for the synthesis of high-purity this compound can be developed.

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 3 Amino N Ethyl 4 Methylbenzenesulfonamide

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 3-amino-N-ethyl-4-methylbenzenesulfonamide is primarily dictated by the electronic effects of its substituents. The amino group is a potent activating group, donating electron density to the ring through resonance, while the methyl group is a weaker activating group via hyperconjugation. Conversely, the N-ethylsulfonamide group is a deactivating group, withdrawing electron density from the ring through its inductive effect.

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

In electrophilic aromatic substitution reactions, the positions of incoming electrophiles are directed by the existing substituents. The powerful ortho, para-directing influence of the amino group dominates over the weaker ortho, para-directing methyl group and the meta-directing sulfonamide group.

The primary amino group strongly activates the positions ortho and para to it. In this compound, the positions ortho to the amino group are C2 and C4, and the para position is C6. The C4 position is already substituted with a methyl group. Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions.

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| C2 | Ortho to -NH2 (strong activation), Ortho to -CH3 (weak activation), Meta to -SO2NHEt (deactivation) | Highly favored for EAS |

| C5 | Ortho to -SO2NHEt (deactivation), Meta to -NH2 (activation), Meta to -CH3 (activation) | Less favored for EAS |

| C6 | Para to -NH2 (strong activation), Meta to -CH3 (activation), Ortho to -SO2NHEt (deactivation) | Favored for EAS |

This table provides a qualitative prediction of regioselectivity in electrophilic aromatic substitution reactions based on the electronic effects of the substituents.

Nucleophilic Aromatic Substitution (SNAr) Investigations (if applicable)

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. While the N-ethylsulfonamide group is electron-withdrawing, the presence of the strongly electron-donating amino group and the weakly donating methyl group disfavors the formation of a stable Meisenheimer complex, which is a key intermediate in SNAr reactions. Therefore, this compound is not expected to be a good substrate for SNAr reactions under typical conditions.

Transformations Involving the Amino Group Functionality

The primary aromatic amino group is a versatile functional group that can undergo a variety of chemical transformations.

Acylation, Alkylation, and Arylation Reactions of the Amine

The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

Acylation: The amino group can be readily acylated by reacting with acyl halides or anhydrides in the presence of a base to form the corresponding amide. For instance, reaction with acetyl chloride would yield N-(2-(N-ethylsulfamoyl)-5-methylphenyl)acetamide.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products. Selective mono-N-alkylation can sometimes be achieved under specific conditions.

Arylation: The amino group can undergo arylation through reactions like the Buchwald-Hartwig amination, which involves a palladium catalyst to form a new carbon-nitrogen bond with an aryl halide.

Diazotization and Subsequent Coupling or Replacement Reactions

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. This process is known as diazotization.

The resulting diazonium salt is a valuable synthetic intermediate and can undergo two main types of reactions:

Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic compounds, such as phenols and anilines, in azo coupling reactions to form highly colored azo dyes. The coupling position on the other aromatic ring is generally para to the activating group.

Sandmeyer and Related Reactions: The diazonium group can be replaced by a variety of nucleophiles, including halides (Cl-, Br-, I-), cyanide (-CN), and hydroxyl (-OH) groups, often with the use of a copper(I) salt catalyst in what is known as the Sandmeyer reaction.

| Reaction | Reagents | Product Type |

| Diazotization | NaNO2, HCl (aq), 0-5 °C | Aryl diazonium salt |

| Azo Coupling | Activated aromatic compound (e.g., phenol, aniline) | Azo dye |

| Sandmeyer Reaction | CuCl/HCl, CuBr/HBr, CuCN/KCN | Aryl chloride, Aryl bromide, Aryl nitrile |

This table summarizes the key reactions of the diazonium salt derived from this compound.

Oxidative and Reductive Transformations of the Amine

The amino group is sensitive to oxidation. Strong oxidizing agents can convert the amino group into various oxidation states, including nitroso, nitro, and can even lead to polymerization or degradation of the aromatic ring.

Conversely, while the amino group is already in a reduced state, the term "reductive transformations" in this context can refer to reactions like reductive amination, where the amino group might be formed from a precursor nitro group. However, starting with the amino compound, direct reductive transformations are not typical.

Reactivity of the Sulfonamide Moiety

The reactivity of the sulfonamide functional group in this compound is a crucial aspect of its chemical behavior. The sulfonamide moiety, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom of the benzene ring, dictates the compound's participation in a variety of chemical transformations. The presence of the amino group on the benzene ring and the ethyl group on the sulfonamide nitrogen further modulates this reactivity.

N-Alkylation and N-Acylation Reactions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound is a key site for synthetic modifications, including N-alkylation and N-acylation reactions. These reactions provide pathways to introduce a wide range of substituents, thereby altering the molecule's physicochemical properties.

N-Alkylation:

The introduction of an additional alkyl group at the sulfonamide nitrogen can be achieved through various synthetic methodologies. A significant challenge in the N-alkylation of aminobenzenesulfonamides is achieving selectivity, as the amino group on the aromatic ring can also undergo alkylation. However, recent advancements have demonstrated the use of catalytic systems to achieve selective N-alkylation of the sulfonamide nitrogen. For instance, a metal-ligand bifunctional ruthenium catalyst has been shown to be effective for the selective N-alkylation of aminobenzenesulfonamides using alcohols as alkylating agents. acs.orgacs.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the sulfonamide to form an intermediate that is subsequently reduced by the catalyst. nih.gov

While direct experimental data for the N-alkylation of this compound is not extensively available in the reviewed literature, the principles of N-alkylation of analogous aminobenzenesulfonamides can be applied. The reaction of this compound with an alkyl halide in the presence of a base is a classical approach. However, overalkylation to form a quaternary ammonium (B1175870) salt at the amino group can be a competing reaction. wikipedia.org

Below is a representative table illustrating the potential outcomes of selective N-alkylation of an aminobenzenesulfonamide with various alcohols, based on yields reported for analogous systems. acs.org

Table 1: Illustrative Yields for Selective N-Alkylation of an Aminobenzenesulfonamide

| Entry | Alkylating Agent (Alcohol) | Product | Representative Yield (%) |

|---|---|---|---|

| 1 | Benzyl alcohol | N-benzyl-3-amino-N-ethyl-4-methylbenzenesulfonamide | 85 |

| 2 | Ethanol | 3-amino-N,N-diethyl-4-methylbenzenesulfonamide | 78 |

| 3 | Propan-1-ol | 3-amino-N-ethyl-N-propyl-4-methylbenzenesulfonamide | 82 |

| 4 | Butan-1-ol | 3-amino-N-butyl-N-ethyl-4-methylbenzenesulfonamide | 80 |

N-Acylation:

N-acylation of the sulfonamide nitrogen introduces an acyl group, forming an N-acylsulfonamide. These derivatives are of significant interest due to their diverse biological activities. semanticscholar.orgnih.gov The reaction typically involves treating the sulfonamide with an acylating agent such as an acid chloride or an anhydride (B1165640) in the presence of a base. semanticscholar.org A convenient method for the N-acylation of sulfonamides utilizes N-acylbenzotriazoles in the presence of sodium hydride, which has been shown to produce N-acylsulfonamides in high yields. semanticscholar.orgepa.govresearchgate.net

For this compound, the amino group presents a site for competitive acylation. Therefore, protecting the amino group may be necessary to achieve selective N-acylation at the sulfonamide nitrogen. Alternatively, reaction conditions can be optimized to favor the desired N-acylation.

The following table provides hypothetical data on the N-acylation of a protected this compound with various acylating agents, with yields based on those reported for similar transformations. researchgate.net

Table 2: Hypothetical Yields for N-Acylation of a Protected this compound

| Entry | Acylating Agent | Product | Representative Yield (%) |

|---|---|---|---|

| 1 | Acetyl chloride | N-acetyl-3-(protected-amino)-N-ethyl-4-methylbenzenesulfonamide | 92 |

| 2 | Benzoyl chloride | N-benzoyl-3-(protected-amino)-N-ethyl-4-methylbenzenesulfonamide | 88 |

| 3 | Acetic anhydride | N-acetyl-3-(protected-amino)-N-ethyl-4-methylbenzenesulfonamide | 95 |

| 4 | N-acetylbenzotriazole | N-acetyl-3-(protected-amino)-N-ethyl-4-methylbenzenesulfonamide | 90 |

Hydrolytic Stability and Decomposition Pathways of the Sulfonamide

The sulfonamide bond is generally considered to be stable towards hydrolysis under neutral conditions. researchgate.net However, under more forcing acidic or basic conditions, or in the presence of certain catalysts, the S-N bond can be cleaved. The hydrolytic stability of this compound is a critical parameter, particularly in environmental and biological contexts.

Studies on the hydrolysis of various sulfonamides have shown that the reaction can be catalyzed by acids. scilit.com More recently, ceria nanostructures have been demonstrated to catalyze the hydrolytic cleavage of sulfonamide antibiotics under ambient conditions. acs.org The proposed mechanism involves the hydrolytic cleavage of the S-N, C-N, and C-S bonds, leading to the formation of various degradation products. acs.org For this compound, analogous decomposition pathways can be postulated.

Potential Decomposition Pathways:

Under hydrolytic conditions, this compound could potentially decompose through the following pathways:

Cleavage of the S-N bond: This would lead to the formation of 3-amino-4-methylbenzenesulfonic acid and ethylamine (B1201723).

Cleavage of the C-S bond: This would result in the formation of 2-amino-1-methylbenzene (m-toluidine) and N-ethylsulfamic acid.

Cleavage of the N-C(ethyl) bond: This pathway would yield 3-amino-4-methylbenzenesulfonamide (B110531) and ethanol.

The relative prominence of these pathways would depend on the specific reaction conditions, such as pH, temperature, and the presence of catalysts. For instance, studies on the thermodegradation of sulfamethoxazole, a related sulfonamide, have identified various degradation products, indicating that multiple decomposition pathways can be operative. nih.gov

Advanced Mechanistic Studies of Key Transformations

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is essential for optimizing reaction conditions and designing novel derivatives. Advanced mechanistic studies, including the trapping of intermediates, kinetic isotope effect studies, and the application of linear free energy relationships, can provide valuable insights. While specific studies on this particular molecule are scarce, the principles and techniques can be discussed in the context of related sulfonamide chemistry.

Elucidation of Reaction Intermediates through Spectroscopic Trapping

The direct observation and characterization of transient intermediates are crucial for confirming reaction mechanisms. Spectroscopic techniques such as NMR, IR, and mass spectrometry can be employed to trap and identify these fleeting species. researchgate.netpeacta.org For reactions involving this compound, such as its N-alkylation or N-acylation, intermediates like the deprotonated sulfonamide anion or tetrahedral intermediates in acylation could potentially be observed under specific conditions (e.g., at low temperatures).

In the context of photocatalytic reactions, sulfonamides can be converted to sulfonyl radical intermediates, which can then be trapped by various radical acceptors. nih.gov While not a direct study of the target molecule, this demonstrates the potential for generating and studying reactive intermediates from sulfonamides.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for elucidating the structure of the transition state. researchgate.netrsc.org This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium).

For reactions involving this compound, KIE studies could be particularly informative. For example, in the N-alkylation reaction, a primary KIE (kH/kD > 1) would be expected if the deprotonation of the sulfonamide N-H bond is the rate-determining step. Conversely, a lack of a significant KIE would suggest that this step is not rate-limiting. Studies on the sulfonation of benzene have utilized KIE to probe the mechanism of C-H bond cleavage. researchgate.netrsc.org While these studies focus on the formation of the C-S bond, the principles can be extended to investigate bond-breaking and bond-forming steps in reactions of the sulfonamide moiety.

A hypothetical KIE study for the base-mediated N-deuteration of this compound is presented in the table below.

Table 3: Hypothetical Kinetic Isotope Effect Data for N-H/N-D Exchange

| Substrate | Rate Constant (k, s⁻¹) | kH/kD | Interpretation |

|---|---|---|---|

| This compound | 2.5 x 10⁻⁴ | 5.2 | Primary KIE suggests N-H bond cleavage is in the rate-determining step. |

| 3-amino-N-ethyl-d₅-4-methylbenzenesulfonamide | 4.8 x 10⁻⁵ |

Hammett Plots and Linear Free Energy Relationships (LFER) in Reactivity Analysis

Linear free energy relationships (LFERs), most notably the Hammett equation, are used to correlate the reaction rates or equilibrium constants of a series of related reactions with the electronic properties of substituents on an aromatic ring. wikipedia.orglibretexts.orgviu.ca A Hammett plot is generated by plotting the logarithm of the rate or equilibrium constant against a substituent constant (σ). The slope of this plot, known as the reaction constant (ρ), provides information about the nature of the transition state. wikipedia.orgviu.ca

For reactions of this compound, a Hammett study could be designed by synthesizing a series of derivatives with different substituents at the para-position of the 4-methylbenzenesulfonamide ring and measuring their reaction rates.

A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. wikipedia.org This might be observed in the deprotonation of the sulfonamide nitrogen.

A negative ρ value would imply that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state. wikipedia.org

The Hammett equation is given by: log(k/k₀) = ρσ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ is the reaction constant, and σ is the substituent constant. wikipedia.org

The following table presents hypothetical data for a Hammett analysis of the hydrolysis of a series of substituted benzenesulfonamides, illustrating how such data can be used to probe reaction mechanisms.

Table 4: Hypothetical Hammett Data for the Hydrolysis of Substituted Benzenesulfonamides

| Substituent (X) | σ | log(kₓ/k₀) |

|---|---|---|

| -OCH₃ | -0.27 | -0.59 |

| -CH₃ | -0.17 | -0.37 |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | 0.50 |

| -NO₂ | 0.78 | 1.70 |

A plot of log(kₓ/k₀) versus σ for this data would yield a straight line with a positive slope (ρ ≈ 2.2), suggesting that the hydrolysis reaction is facilitated by electron-withdrawing substituents, which would stabilize a developing negative charge on the sulfonamide nitrogen in the transition state.

Despite a comprehensive search for scholarly articles and research data, specific studies detailing the chemo- and regioselectivity of this compound in multi-functionalized reaction systems are not available in the public domain. The existing body of scientific literature focuses on related but structurally distinct sulfonamide derivatives. Consequently, a detailed, evidence-based article strictly adhering to the requested outline for this specific compound cannot be generated at this time.

General principles of chemical reactivity for analogous compounds, such as other aminobenzenesulfonamides, can offer some predictive insights. For instance, in molecules containing both an arylamine and a sulfonamide group, the amino group typically exhibits higher nucleophilicity and is more prone to reactions like acylation and alkylation under standard conditions. The regioselectivity of electrophilic aromatic substitution on the benzene ring is governed by the combined directing effects of the substituents. The amino group is a strong activating ortho-, para-director, while the sulfonamide group is a deactivating meta-director. In a molecule like this compound, these competing influences would create a complex reactivity profile that would require empirical study to elucidate.

Without specific experimental data for this compound, any discussion of its chemo- and regioselectivity would be speculative and not meet the standards of a scientifically accurate and authoritative article. Further empirical research is needed to characterize the reaction pathways and mechanistic details for this particular compound.

Advanced Spectroscopic and Analytical Methodologies for Characterization and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms. A comprehensive NMR analysis of 3-amino-N-ethyl-4-methylbenzenesulfonamide would involve a suite of one- and two-dimensional experiments to fully assign the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) spectra.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis and Chemical Shift Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic region would likely show three signals for the protons on the benzene (B151609) ring. The ethyl group would present as a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their coupling providing clear evidence of their adjacency. The methyl group attached to the benzene ring would appear as a singlet. The protons of the amino group (-NH2) and the sulfonamide (-NH-) would likely appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with a distinct signal for each unique carbon atom. The spectrum would be expected to show signals for the six aromatic carbons, with their chemical shifts influenced by the attached functional groups. The ethyl group would display two signals, one for the methylene carbon and one for the methyl carbon. The methyl group on the aromatic ring would also have a characteristic signal.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, would offer direct information about the electronic environment of the two nitrogen atoms in the molecule—the amino and the sulfonamide nitrogens.

| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |

| Aromatic Protons | Aromatic Carbons |

| Ethyl Group (-CH2-) | Ethyl Group (-CH2-) |

| Ethyl Group (-CH3-) | Ethyl Group (-CH3-) |

| Methyl Group (on ring) | Methyl Group (on ring) |

| Amino Group (-NH2) | |

| Sulfonamide (-NH-) | |

| Note: The table above represents predicted chemical shift ranges and would require experimental data for precise values. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the ¹H and ¹³C spectra and to probe the spatial relationships between atoms, a series of two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the ethyl group (correlation between the -CH2- and -CH3 protons) and potentially showing through-bond couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations from the methyl and ethyl group protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about through-space proximity of protons. This could be used to confirm the spatial relationship between the substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the determination of the elemental formula, providing strong evidence for the compound's identity and purity. The expected exact mass would be calculated based on the precise masses of the most abundant isotopes of carbon, hydrogen, nitrogen, oxygen, and sulfur.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection and subsequent fragmentation of the molecular ion. The resulting fragmentation pattern is a unique characteristic of the molecule and can be used to elucidate its structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the sulfonamide bond, loss of the ethyl group, and fragmentation of the aromatic ring. Analyzing these fragments would provide confirmatory structural evidence.

| Predicted Key Fragment Ions (m/z) | Possible Structural Assignment |

| [M]+• | Molecular Ion |

| [M - C2H5]+ | Loss of the ethyl group |

| [M - SO2N(C2H5)]+ | Cleavage of the sulfonamide group |

| [C7H8N]+ | Fragment of the aminotoluene moiety |

| Note: This table presents predicted fragmentation patterns that would need to be confirmed by experimental MS/MS data. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine and the secondary sulfonamide. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would also produce strong, characteristic bands. Aromatic C-H and C=C stretching vibrations, as well as the C-H stretching of the alkyl groups, would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. While strong dipoles lead to strong IR absorptions, changes in polarizability are key for Raman signals. The symmetric vibrations of the S=O bonds and the aromatic ring breathing modes are often strong in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amino) | 3400-3250 | |

| N-H Stretch (Sulfonamide) | 3300-3200 | |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 |

| C-H Stretch (Alkyl) | 2980-2850 | 2980-2850 |

| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 |

| S=O Asymmetric Stretch | 1350-1300 | |

| S=O Symmetric Stretch | 1170-1150 | 1170-1150 |

| Note: This table provides typical frequency ranges for the expected functional groups and requires experimental spectra for specific values. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state. This technique is indispensable for unambiguously determining molecular geometry, identifying conformational preferences in the crystal lattice, and understanding the intermolecular forces that dictate crystal packing.

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as N-Ethyl-N-phenyl-p-toluenesulfonamide, provides a reliable model for its expected molecular geometry. nih.gov

The geometry around the sulfur atom in sulfonamides is a distorted tetrahedron. nih.gov The O-S-O bond angle is typically the largest, often exceeding 119°, while the N-S-C angle is the most constrained. The orientation of the substituents on the sulfonamide nitrogen and the aromatic ring is described by torsion angles. A key torsion angle is C(aryl)-S-N-C(ethyl), which defines the conformation of the N-ethyl group relative to the toluenesulfonyl moiety. In the crystal structure of N-Ethyl-N-phenyl-p-toluenesulfonamide, the dihedral angle between the two aromatic rings is 32.8°. nih.gov For this compound, the conformation will be influenced by the steric and electronic effects of the amino and methyl groups on the ring, as well as by crystal packing forces.

The table below presents typical geometric parameters for a related N-ethyl-toluenesulfonamide derivative, which serve as a proxy for the target compound.

| Parameter | Typical Value (from Analog) |

|---|---|

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.64 Å |

| S-C(aryl) Bond Length | ~1.76 Å |

| O-S-O Bond Angle | ~120° |

| O-S-N Bond Angle | ~106° |

| O-S-C Bond Angle | ~108° |

| N-S-C Bond Angle | ~107° |

| C(aryl)-S-N-C(ethyl) Torsion Angle | Variable (e.g., ~70-90°) |

The supramolecular architecture of sulfonamides in the solid state is predominantly governed by intermolecular hydrogen bonds. nih.gov The this compound molecule contains multiple hydrogen bond donors (the -NH₂ group and the sulfonamide N-H) and acceptors (the two sulfonyl oxygen atoms and the amine nitrogen).

Chromatographic Techniques for Purity Profiling and Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for assessing the purity of pharmaceutical compounds and separating them from related substances and impurities.

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for the routine quality control of this compound. Method development involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products.

Column and Mobile Phase Selection: A common choice for the separation of moderately polar compounds like sulfonamides is a C8 or C18 stationary phase. wu.ac.thresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. wu.ac.thresearchgate.net A gradient elution program, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all components with good peak shape. wu.ac.th

Detection: The aromatic nature of the compound allows for sensitive detection using a UV spectrophotometer, typically in the range of 240–270 nm. wu.ac.thresearchgate.net A photodiode array (PDA) detector can be used to assess peak purity and aid in the identification of unknown impurities by comparing their UV spectra. wu.ac.th

Once developed, the method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. actascientific.com Validation demonstrates the method's performance characteristics through a series of defined experiments.

The table below outlines the key validation parameters and their typical acceptance criteria for an HPLC purity method.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Analyte peak is well-resolved from other peaks; peak purity analysis (e.g., via PDA) shows no co-elution. wu.ac.th |

| Linearity | Ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the specified range. wu.ac.thwu.ac.th |

| Accuracy | The closeness of test results to the true value, often assessed by recovery studies. | Recovery typically within 85-115% for impurities at low concentrations. wu.ac.thwu.ac.th |

| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) is typically ≤ 10-15% for low-level impurities. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1. researchgate.netnih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1; precision (RSD) at LOQ should be adequate. researchgate.netnih.gov |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when parameters (e.g., pH, flow rate, column temperature) are varied slightly. actascientific.comwu.ac.th |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of synthesizing and purifying this compound, GC-MS is indispensable for monitoring the presence of volatile byproducts, residual starting materials, and reaction intermediates.

The synthesis of benzenesulfonamide (B165840) derivatives can often involve starting materials and generate byproducts that are amenable to GC-MS analysis. For instance, residual solvents used during the synthesis or purification steps can be readily detected and quantified. Common volatile byproducts could arise from side reactions such as incomplete amination or the presence of related isomers from the starting materials.

To enhance the volatility of non-volatile or thermally labile compounds like this compound for GC-MS analysis, a derivatization step is often employed. This process involves chemically modifying the analyte to produce a more volatile and thermally stable derivative. A common derivatization reaction for compounds containing amino and sulfonamide groups is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. This reduces the polarity of the molecule, thereby increasing its volatility.

The mass spectrometer component of the GC-MS provides detailed structural information based on the fragmentation pattern of the ionized analyte. The resulting mass spectrum serves as a chemical fingerprint, allowing for the confident identification of the compound and any co-eluting impurities by comparing the obtained spectra with established libraries or through manual interpretation.

Table 1: Potential Volatile Byproducts in the Synthesis of this compound Amenable to GC-MS Analysis

| Potential Byproduct/Impurity | Rationale for Presence | Analytical Consideration |

| N-ethyl-4-methylbenzenesulfonamide | Incomplete amination of a precursor | Can be directly analyzed by GC-MS. |

| 3-nitro-N-ethyl-4-methylbenzenesulfonamide | Incomplete reduction of a nitro precursor | May require derivatization for optimal GC-MS analysis. |

| Isomeric Aminobenzenesulfonamides | Impurities in the starting materials | GC can separate isomers, and MS can help in their identification. |

| Residual Solvents (e.g., Toluene (B28343), DMF) | Used in the reaction or purification | Directly detectable and quantifiable by GC-MS. |

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

The applicability of chiral chromatography to this compound depends on the presence of a stereocenter within its molecular structure. Based on its chemical name and structure, this compound itself is not chiral and therefore does not exist as enantiomers.

However, if the synthesis of this compound involves chiral starting materials or catalysts, or if it is used as a precursor in the synthesis of a chiral molecule, the assessment of enantiomeric purity becomes crucial. In such hypothetical scenarios, chiral chromatography would be the method of choice.

Chiral chromatography separates enantiomers by utilizing a chiral stationary phase (CSP). The CSP interacts diastereomerically with the enantiomers, leading to different retention times for each. This allows for the quantification of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.

Various types of chiral stationary phases are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic polymers. The selection of the appropriate chiral column and mobile phase is critical for achieving successful enantiomeric separation and is often determined empirically.

Table 2: Hypothetical Application of Chiral Chromatography in a Related Chiral Synthesis

| Scenario | Analytical Goal | Chromatographic Method |

| Synthesis of a chiral drug using a derivative of this compound | Determine the enantiomeric purity of the final drug product. | Chiral High-Performance Liquid Chromatography (HPLC) with a suitable Chiral Stationary Phase. |

| Use of a chiral catalyst in a reaction involving this compound | Assess the enantioselectivity of the catalytic reaction. | Chiral GC or HPLC analysis of the chiral product. |

Computational and Theoretical Chemistry Studies of 3 Amino N Ethyl 4 Methylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the behavior of molecules at the electronic level. These methods provide a lens into the distribution of electrons and the energetic landscape, which are crucial for understanding chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the coordinates that correspond to the lowest energy state on the potential energy surface. For 3-amino-N-ethyl-4-methylbenzenesulfonamide, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. These optimized parameters are fundamental for all subsequent computational analyses.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative Data)

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | S-O1 | 1.45 Å |

| S-O2 | 1.45 Å | |

| S-N | 1.65 Å | |

| C-S | 1.78 Å | |

| Bond Angle | O1-S-O2 | 120.5° |

| O1-S-N | 108.2° | |

| C-S-N | 105.7° |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT geometry optimization.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. FMO analysis for this compound would map the distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.15 |

Note: This data is illustrative and represents typical values obtained from FMO analysis.

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface. The EPS map uses a color spectrum to indicate different potential regions: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), susceptible to nucleophilic attack. For this compound, the EPS map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group, with positive potential near the hydrogen atoms of the amino and ethyl groups.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of a molecule is defined by the rotation around its single bonds, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A variety of computational methods can be employed to study conformational preferences. Ab initio methods, such as Hartree-Fock, and semi-empirical methods, which use some experimental parameters to simplify calculations, can be used to perform a systematic search of the conformational space. By rotating key dihedral angles, such as those around the C-S and S-N bonds, a potential energy surface can be mapped to identify low-energy conformers.

For larger and more complex molecules, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape. MM methods use classical physics to model the interactions between atoms, allowing for rapid energy calculations of different conformations. MD simulations introduce temperature and time, allowing the molecule to move and explore different conformations dynamically. These simulations provide a statistical understanding of the most populated conformational states of this compound under specific conditions.

Table 3: Relative Energies of Potential Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 80° | 0.00 |

| 2 | -85° | 1.25 |

Note: This data is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum chemistry serves as a powerful tool for predicting spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. Density Functional Theory (DFT) is a commonly employed method for these predictions due to its balance of accuracy and computational cost.

The prediction of nuclear magnetic resonance (NMR) chemical shifts for this compound would typically involve the Gauge-Independent Atomic Orbital (GIAO) method. This approach is one of the most common for calculating nuclear magnetic shielding tensors. researchgate.net The process begins with the optimization of the molecule's geometry, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net

Following geometry optimization, the GIAO method is used at the same level of theory to calculate the isotropic magnetic shielding tensors for each nucleus. These theoretical values are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the identical level of theory. To enhance accuracy, these calculations can be performed to simulate different environments, such as the gas phase or in a specific solvent using a model like the Polarizable Continuum Model (PCM). researchgate.net

A comparison between the theoretically predicted and experimentally obtained chemical shifts allows for the definitive assignment of signals in the experimental spectrum. A strong correlation between the calculated and experimental values validates both the computational model and the experimental structural assignment.

Table 1: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts for this compound (Note: The following data is hypothetical and for illustrative purposes only, demonstrating the format of results from such a study.)

| Atom | Theoretical ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Theoretical ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 | - | - | 138.5 | 138.2 |